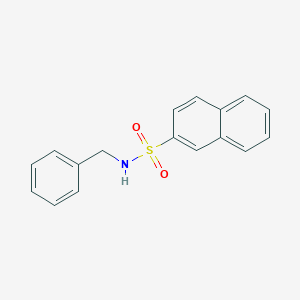

N-benzylnaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzylnaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Sulfonamides, including N-benzylnaphthalene-2-sulfonamide, are recognized for their antimicrobial properties. Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity against various pathogens. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria .

Antiviral Properties

Recent investigations have explored the potential of sulfonamides in combating viral infections, including SARS-CoV-2. Computational studies suggest that this compound could interact effectively with viral proteins, potentially inhibiting their function and offering a pathway for antiviral drug development .

Anti-inflammatory Effects

This compound has also been examined for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammatory responses, making these compounds candidates for developing anti-inflammatory medications .

Polymer Chemistry

In material science, this compound is being investigated for its utility in synthesizing advanced polymers and coatings. The compound's ability to form strong covalent bonds enhances the mechanical properties of polymers, making them suitable for various industrial applications.

Photochemical Applications

The photochemical properties of this compound have been studied for potential applications in photonic devices. Its ability to absorb light and undergo photochemical transformations can be harnessed in the development of sensors and light-emitting materials .

Case Studies and Research Findings

化学反応の分析

Benzylic Oxidation

N-Benzylnaphthalene-2-sulfonamide undergoes benzylic oxidation via sulfate radical anions (SO₄⁻- ), generating oxidized derivatives. This reaction is catalyzed under mild, metal-free conditions and proceeds through hydrogen atom transfer (HAT) mechanisms .

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Na₂S₂O₈ (oxidant), H₂O, 80°C | Acetonitrile/water (4:1) | 93% | Sulfonamide with ketone moiety |

Key observations:

-

The reaction selectively targets the benzylic C–H bond without affecting the aromatic naphthalene ring .

-

Mechanistic studies suggest the involvement of a sulfonyl radical intermediate during oxidation .

Hydrogenolysis of the N-Benzyl Group

The N-benzyl group in this compound can be cleaved via hydrogenolysis after activation with a tert-butoxycarbonyl (Boc) moiety .

| Reaction Conditions | Catalyst | Yield | Product |

|---|---|---|---|

| Boc₂O (activator), H₂ (1 atm) | Pd(OH)₂/C (Pearlman’s catalyst) | 83% | Boc-protected sulfonamide |

Key steps:

-

Activation : Boc protection enhances the lability of the N-benzyl group.

-

Hydrogenolysis : Palladium-catalyzed cleavage under hydrogen atmosphere.

-

Deprotection : Acidic removal of the Boc group yields the free sulfonamide .

N-Alkylation via Borrowing Hydrogen Methodology

This compound participates in FeCl₂/K₂CO₃-catalyzed N-alkylation with benzylic alcohols, forming secondary sulfonamides. This reaction follows a "borrowing hydrogen" mechanism .

| Reaction Conditions | Catalyst System | Yield | Product |

|---|---|---|---|

| FeCl₂ (5 mol%), K₂CO₃, 135°C | Toluene solvent | 90% | N-Alkylated sulfonamide |

Mechanistic insights:

-

Step 1 : FeCl₂ facilitates dehydrogenation of the alcohol to form an aldehyde.

-

Step 2 : Condensation with the sulfonamide generates an imine intermediate.

-

Step 3 : Reduction of the imine restores the Fe catalyst and yields the alkylated product .

Synthetic Utility in Medicinal Chemistry

This compound derivatives are precursors for bioactive molecules. For example:

特性

CAS番号 |

71862-51-6 |

|---|---|

分子式 |

C17H15NO2S |

分子量 |

297.4 g/mol |

IUPAC名 |

N-benzylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H15NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 |

InChIキー |

VIUHHBPCWCKOFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

正規SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

溶解性 |

1.1 [ug/mL] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。